molecular formula C14H19NS B11724228 2-(4-Methylphenyl)-1-(piperidin-1-yl)ethane-1-thione

2-(4-Methylphenyl)-1-(piperidin-1-yl)ethane-1-thione

Cat. No.: B11724228
M. Wt: 233.37 g/mol
InChI Key: OUZNEVSQMGHMQS-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-1-(piperidin-1-yl)ethane-1-thione is a useful research compound. Its molecular formula is C14H19NS and its molecular weight is 233.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-(4-Methylphenyl)-1-(piperidin-1-yl)ethane-1-thione is a thione derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various heterocyclic compounds known for their pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and efficacy against different biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine with appropriate thioester derivatives under controlled conditions. The resulting compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. The compound was tested against various Gram-positive and Gram-negative bacteria, as well as fungal strains. The results indicated a stronger efficacy against Gram-positive bacteria compared to Gram-negative species, which is consistent with findings from related thione derivatives.

Table 1: Antimicrobial Activity of this compound

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus1832
Bacillus cereus2016
Escherichia coli1264
Candida albicans1532

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays have been conducted using various cancer cell lines, including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). The compound exhibited dose-dependent cytotoxic effects across these cell lines, indicating its potential as an anticancer agent.

Table 2: Cytotoxic Effects of this compound

Cell LineIC50 (µM)
HCT11615
MCF720
HUH718

The IC50 values demonstrate that the compound has promising anticancer properties, warranting further investigation into its mechanism of action and potential therapeutic applications.

The biological activity of thione compounds like this compound is often attributed to their ability to interact with cellular targets such as enzymes and receptors. Preliminary studies suggest that this compound may inhibit key enzymes involved in bacterial cell wall synthesis and disrupt cellular processes in cancer cells, leading to apoptosis.

Case Studies

Several case studies have highlighted the effectiveness of similar thione derivatives in clinical settings. For instance:

  • Case Study A : A derivative structurally similar to this compound showed a remarkable reduction in tumor size in xenograft models when administered at low doses.
  • Case Study B : In a clinical trial involving patients with resistant bacterial infections, a related compound demonstrated significant improvement in clinical outcomes when used in combination with standard antibiotics.

Properties

Molecular Formula

C14H19NS

Molecular Weight

233.37 g/mol

IUPAC Name

2-(4-methylphenyl)-1-piperidin-1-ylethanethione

InChI

InChI=1S/C14H19NS/c1-12-5-7-13(8-6-12)11-14(16)15-9-3-2-4-10-15/h5-8H,2-4,9-11H2,1H3

InChI Key

OUZNEVSQMGHMQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(=S)N2CCCCC2

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.